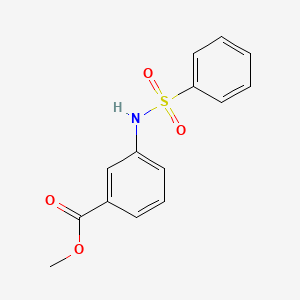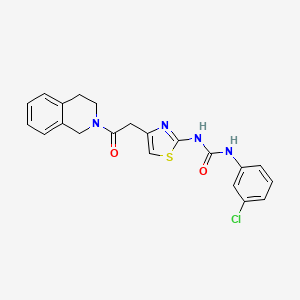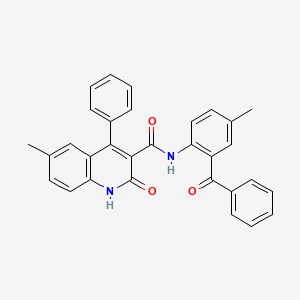
N-(2-benzoyl-4-methylphenyl)-6-methyl-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-benzoyl-4-methylphenyl)-6-methyl-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a quinoline core, which is known for its biological activity and versatility in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-methylphenyl)-6-methyl-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Benzoyl and Methyl Groups: The benzoyl and methyl groups can be introduced through Friedel-Crafts acylation and alkylation reactions, respectively.
Formation of the Carboxamide Group: The carboxamide group is typically introduced by reacting the quinoline derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of benzoyl derivatives or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Chemistry
In chemistry, N-(2-benzoyl-4-methylphenyl)-6-methyl-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions of quinoline derivatives with biological targets. Its structure allows it to interact with enzymes and receptors, making it a potential lead compound in drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities, and this compound could serve as a scaffold for developing new drugs.
Industry
In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials due to its stable and versatile structure.
作用机制
The mechanism of action of N-(2-benzoyl-4-methylphenyl)-6-methyl-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibit enzyme activity, or modulate receptor functions, leading to various biological effects. The benzoyl and methyl groups can enhance its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
- N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide
- N-(2,4-dimethylphenyl)-4-methoxybenzamide
- N-(2-ethylphenyl)-4-methoxybenzamide
Uniqueness
Compared to similar compounds, N-(2-benzoyl-4-methylphenyl)-6-methyl-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxamide stands out due to its unique quinoline core, which imparts distinct biological and chemical properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
属性
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-6-methyl-2-oxo-4-phenyl-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24N2O3/c1-19-13-15-25-23(17-19)27(21-9-5-3-6-10-21)28(30(35)32-25)31(36)33-26-16-14-20(2)18-24(26)29(34)22-11-7-4-8-12-22/h3-18H,1-2H3,(H,32,35)(H,33,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARGSFWMZAULPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)C)C(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
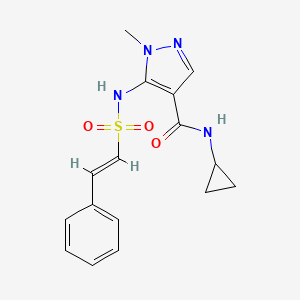
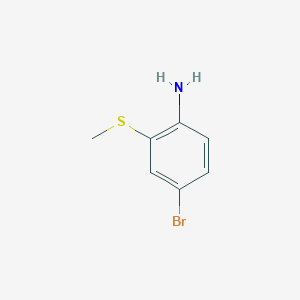
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2376325.png)
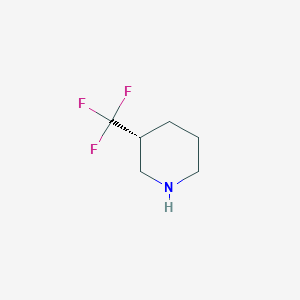
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2376328.png)
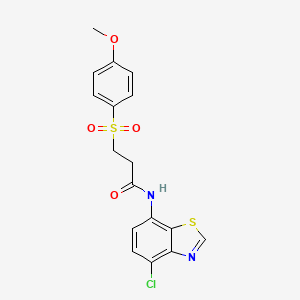
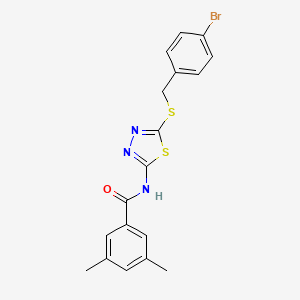
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,6-difluorobenzamide](/img/structure/B2376332.png)
![Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-phenacylsulfanylquinazoline-7-carboxylate](/img/structure/B2376333.png)
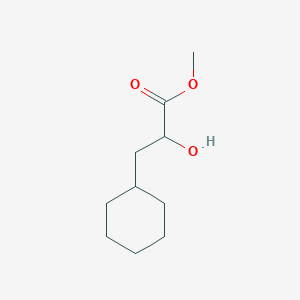
![N-Methyl-N-[2-[3-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2376336.png)
![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate](/img/structure/B2376339.png)
